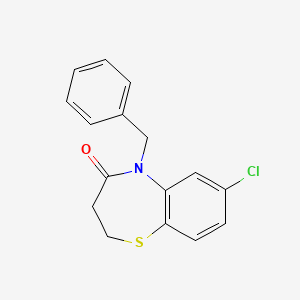

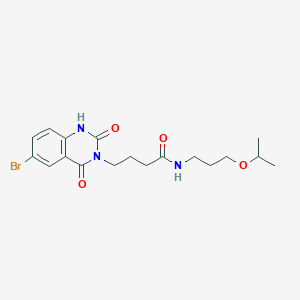

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

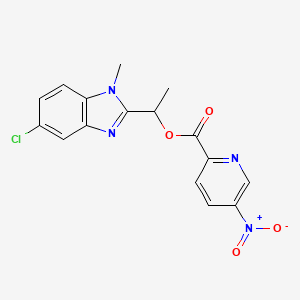

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (BCDBT) is a heterocyclic compound that is widely used in a variety of scientific applications. This compound is known for its unique properties and has been utilized in the synthesis of various drugs, as well as in the study of biological systems. BCDBT has been found to possess a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are well understood.

科学的研究の応用

Neuropharmacological Effects

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, along with similar compounds, has been studied for its specific depressant effects on the amygdala and on the hyper-irritability of the ‘Septal Rat’. This compound showed specificity in antagonizing the hyper-irritability exhibited by rats with bilateral lesions of the septal area, which is of interest in neuropharmacology (Horovitz et al., 1963).

Cardiovascular Effects

A derivative of 1,5-benzothiazepine demonstrated strong coronary vasodilator activity. The vasodilator action was found to be stereospecific for the d-cis-isomer of the compound, suggesting a direct action on blood vessels, relevant for cardiovascular research (Nagao et al., 1972).

Anticonvulsant Effects

Novel 4-thiazolidinone derivatives have been designed and synthesized, acting as agonists of benzodiazepine receptors. These compounds, including variants of 1,5-benzothiazepine, showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, relevant in the study of epilepsy and seizure disorders (Faizi et al., 2017).

Cellular Calcium Homeostasis

The compound CGP-37157, a derivative of 1,5-benzothiazepine, has been used to study the role of mitochondrial Na+/Ca2+ exchange in calcium homeostasis in neurons. This research is significant in understanding cellular processes and neurodegenerative diseases (Czyż & Kiedrowski, 2003).

Synthetic Chemistry

New methods for synthesizing 1,5-benzothiazepin-5-ones have been developed. This research is crucial for creating libraries of compounds with potential biological activities, expanding the applications in medicinal chemistry and drug discovery (Mironov et al., 2004).

Sarcoplasmic Reticulum Ca2+ ATPase Modulation

CGP-37157, a benzothiazepine derivative, has been shown to inhibit the sarcoplasmic reticulum Ca2+ ATPase and activate ryanodine receptor channels in striated muscle. This finding is important for understanding muscle physiology and disorders related to muscle function (Neumann et al., 2011).

特性

IUPAC Name |

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGCOYSIEIOSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)